REACTION_CXSMILES
|
S(Cl)([Cl:4])(=O)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:21])[CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:9][CH:8]=1>C(Cl)Cl>[Cl:4][CH:14]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:13]([C:10]1[CH:9]=[CH:8][C:7]([F:6])=[CH:12][CH:11]=1)=[O:21]
|
Name
|
|
Quantity
|
66.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mass is then stirred for additional 2½ hours at 15-20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 10-15° C
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
CUSTOM
|
Details
|
TLC examination of reaction mixture
|
Type
|
ADDITION
|
Details
|
The reaction mixture is slowly poured
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer is separated
|
Type
|
WASH
|
Details
|
washed twice with 5% aqueous sodium bicarbonate (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride layer is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Methylene chloride is removed by distillation completely
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)C1=CC=C(C=C1)F)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |